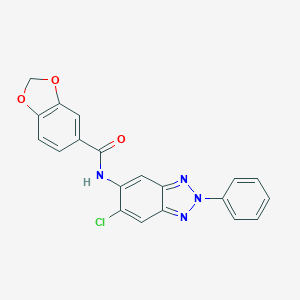
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, also known as CMDB or Compound 14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of HDAC6, which leads to the accumulation of misfolded proteins and ultimately cell death. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to induce cell death and inhibit cell proliferation. In inflammation research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. However, one limitation is the lack of long-term safety data, as N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is a relatively new compound and its effects on human health are not fully understood.
将来の方向性
For N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide research include further investigation of its potential therapeutic applications, such as in cancer, inflammation, and neurological disorders. In addition, research on the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is needed to ensure its potential use in clinical settings. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide may also facilitate its use in research and potential clinical applications.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, or N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for targeted research, but further investigation is needed to fully understand its effects on human health.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide as a white solid with a yield of approximately 80%.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has shown promising results as an inhibitor of the enzyme HDAC6, which is involved in the progression of various cancers. N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(11(2)8-10)16(19)18-12-5-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChIキー |
ONEWMEVZDHNYGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)